trans-1,2-Cyclohexanedicarboxylic acid
Overview
Description
Trans-1,2-Cyclohexanedicarboxylic acid is a derivative of cyclohexane, characterized by the presence of two carboxylic acid groups attached to the 1 and 2 positions of the cyclohexane ring. It exists in trans configuration, meaning that the carboxylic groups are on opposite sides of the cyclohexane ring, which significantly affects its chemical and physical properties compared to its cis counterpart.
Synthesis Analysis
The synthesis of trans-1,2-Cyclohexanedicarboxylic acid can involve the cis-trans isomerization of cis-1,2-cyclohexanedicarboxylic anhydride using sulfuric acid as a catalyst under high temperature conditions. The process includes chemical resolution and acidification steps to achieve high purity and yield of the trans isomer. The optimal conditions have been identified as maintaining the reaction temperature above 120°C and allowing a reaction time of 12 hours, achieving an approximately 80% yield of the trans form (Yang Chang-a, 2013).
Scientific Research Applications
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Chemical Properties
- Field : Chemistry
- Application Summary : “trans-1,2-Cyclohexanedicarboxylic acid” is a chemical compound with the formula C8H12O4 and a molecular weight of 172.1785 .
- Methods : The properties of this compound can be studied using various chemical analysis techniques .
- Results : The compound has a specific structure, which can be represented using InChI notation .
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Conformational Preferences
- Field : Physical Chemistry
- Application Summary : A study was conducted to determine the conformational preferences of “trans-1,2-Cyclohexanedicarboxylic acid” in water and Dimethyl Sulfoxide (DMSO) as a function of the ionization state .
- Methods : The study used NMR Spectroscopy and Density Functional Theory Quantum Mechanical Calculations .
- Results : The study found that an aa conformation can be favored depending on the medium and ionization state . The possibility of intramolecular hydrogen bonding was also investigated .
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Polymerization Tools
- Field : Polymer Chemistry
- Application Summary : “trans-1,2-Cyclohexanedicarboxylic acid” is used in the field of polymer chemistry as a polymerization tool .
- Methods : The specific methods of application in polymerization processes can vary widely and would depend on the specific type of polymer being synthesized .
- Results : The use of this compound in polymerization can lead to the synthesis of various types of polymers .
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Metal-Organic Frameworks (MOFs)
- Field : Materials Science
- Application Summary : “trans-1,2-Cyclohexanedicarboxylic acid” can be used as an organic linker molecule in the synthesis of Metal-Organic Frameworks (MOFs) .
- Methods : In the synthesis of MOFs, this compound can be used to link metal ions or clusters, forming a three-dimensional framework .
- Results : The resulting MOFs can have various applications, including gas storage, catalysis, and drug delivery .
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Controlled Atmospheres Generation
- Field : Environmental Science
- Application Summary : A method for generating controlled atmospheres of hexahydrophthalic anhydride (HHPA) in an exposure chamber was developed .
- Methods : The permeation principle was used for gaseous HHPA generation .
- Results : This method allows for the controlled generation of specific atmospheres, which can be useful in various scientific and industrial applications .
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Precursor to Polycarbonates
- Field : Polymer Chemistry
- Application Summary : “trans-1,2-Cyclohexanedicarboxylic acid” has been examined as a precursor to polycarbonates .
- Methods : The specific methods of application in the synthesis of polycarbonates can vary widely and would depend on the specific type of polycarbonate being synthesized .
- Results : The use of this compound in the synthesis of polycarbonates can lead to the production of various types of polycarbonates .
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Tuning Material Properties
- Field : Materials Science
- Application Summary : By incorporating an aliphatic ring structure (i.e. 1,4-cyclohexanedicarboxylic acid) to partially replace the aromatic ring (i.e. terephthalic acid) in PBT-PTMG, the properties of the material can be tuned .
- Methods : The study used various chemical synthesis techniques .
- Results : The melting temperature decreases, while the thermal stability, tensile and elastic properties are not compromised .
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Improving Thermal Stability
- Field : Polymer Chemistry
- Application Summary : The introduction of rigid TCDM moiety along the PBS polymer chain improved PBS thermal stability .
- Methods : The study used various chemical synthesis techniques .
- Results : The glass transition temperature increased, and mechanical properties improved, the degree of improvement being more significant for block copolymers .
Safety And Hazards
The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .
Future Directions
The future directions of trans-1,2-Cyclohexanedicarboxylic Acid research could involve further exploration of its use as a reagent in the synthesis of enantiopure compounds for the treatment of osteoarthritis , as well as its potential as a plasticizer in sensitive application areas . Further studies could also focus on the resolution process of this compound and its conformational preferences .
properties
IUPAC Name |
(1R,2R)-cyclohexane-1,2-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAWQNUELGIYBC-PHDIDXHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801239842 | |
Record name | rel-(+)-(1R,2R)-1,2-Cyclohexanedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801239842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-1,2-Cyclohexanedicarboxylic acid | |
CAS RN |
2305-32-0, 845713-34-0, 46022-05-3 | |
Record name | (±)-trans-1,2-Cyclohexanedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2305-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(+)-(1R,2R)-1,2-Cyclohexanedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=845713-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Cyclohexanedicarboxylic acid, (1R,2R)-rel- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | rel-(+)-(1R,2R)-1,2-Cyclohexanedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801239842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-cyclohexane-1,2-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.251 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1R,2R)-1,2-Cyclohexanedicarboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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